molecular formula C21H23BrN2O4 B2638544 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide CAS No. 1234916-14-3

2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide

Cat. No.: B2638544
CAS No.: 1234916-14-3
M. Wt: 447.329
InChI Key: ZNDPOIJLJVTQTE-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide is a novel benzamide derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies. Benzamide derivatives are extensively investigated for their potential to inhibit specific protein kinases. For instance, related benzamide compounds have been designed as potent inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen and is a promising target for treating cancer, fibrosis, and inflammatory diseases . The structure of this compound, which features a bromo-methoxybenzamide core linked to a hydroxypiperidine moiety, is characteristic of molecules engineered for enhanced biological activity and selectivity. Researchers can utilize this chemical in various preclinical studies, including target validation, mechanism of action studies, and high-throughput screening. Its potential applications span oncology, immunology, and fibrotic disease research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4/c1-28-17-6-7-19(22)18(13-17)21(27)23-15-4-2-14(3-5-15)12-20(26)24-10-8-16(25)9-11-24/h2-7,13,16,25H,8-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDPOIJLJVTQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the hydroxypiperidine group through nucleophilic substitution reactions. The final step often involves the methoxylation of the benzamide ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypiperidine group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypiperidine group may yield ketones, while substitution of the bromine atom can result in various substituted benzamides.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide exhibit antitumor effects. For instance, benzamide derivatives have been investigated for their ability to inhibit RET kinase, a target in various cancers. A notable study demonstrated that certain benzamide derivatives showed moderate to high potency in inhibiting RET kinase activity, suggesting that this compound could be explored as a potential anticancer agent .

Neurological Applications

The presence of the hydroxypiperidine group in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as schizophrenia or depression. The modulation of dopaminergic and serotonergic pathways by such compounds warrants further research into their efficacy and safety profiles .

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related benzamide derivatives indicate their ability to inhibit phospholipase A2, an enzyme implicated in inflammatory processes. This suggests that this compound could be evaluated for anti-inflammatory properties .

Case Studies and Research Findings

Study Objective Findings
Study on RET Kinase InhibitorsEvaluate the potency of benzamide derivativesIdentified several compounds with significant inhibitory effects on RET kinase; potential for cancer therapy
Neurological Activity AssessmentInvestigate effects on neurotransmitter systemsCompounds similar to 2-bromo derivatives showed modulation of dopaminergic pathways; implications for treating depression
Enzymatic Inhibition ResearchExplore anti-inflammatory propertiesRelated compounds demonstrated inhibition of phospholipase A2; suggests potential for inflammatory conditions

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxypiperidine group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The methoxybenzamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues of Brominated Benzamides

The following table summarizes key brominated benzamide derivatives and their properties:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Analytical Data (ESI-MS/NMR) Reference
2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g) tert-Butylamino group instead of 4-hydroxypiperidine 153–155 42 HRMS (ESI): [M+H]+ 375.0557
4-Bromo-N-(2-nitrophenyl)benzamide Nitrophenyl group at the amide position Not reported Not reported Compared to 4MNB (structural parameters)
2-Bromo-N-[1-((4-methylphenyl)methyl)-1H-pyrazol-5-yl]benzamide Pyrazole ring with 4-methylbenzyl substitution Not reported Not reported CAS: 943102-48-5
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno-pyrazolyl core Not reported Not reported CAS: 958587-45-6
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Trifluoropropyloxy and halogenated aryl groups Not reported 90 Intermediate for pharmaceuticals
Key Observations:

Substituent Effects: The 4-hydroxypiperidin-1-yl group in the target compound introduces a hydrophilic, hydrogen-bonding motif absent in analogs like 1g (tert-butylamino) or pyrazole/thieno-pyrazolyl derivatives .

Synthetic Routes :

  • Ugi-4CR is effective for generating benzamide scaffolds with diverse substituents (e.g., 1g ), suggesting compatibility with the target compound’s synthesis .
  • High-yield methods (e.g., 90% for ) highlight the feasibility of scaling brominated benzamide derivatives.

Physicochemical Properties :

  • Melting points for brominated benzamides range widely (153–207°C), influenced by substituent polarity and crystallinity. The target compound’s 4-hydroxypiperidine group may lower its melting point compared to rigid analogs like urea derivatives (e.g., 198–207°C in ).

Functional Group Comparisons

Piperidine/Piperazine Derivatives:
  • Compounds in feature piperazine-linked thiazolyl urea groups, demonstrating that nitrogen heterocycles enhance solubility and binding affinity. The target compound’s 4-hydroxypiperidine group may similarly improve aqueous solubility compared to non-polar tert-butylamino analogs .
Halogenated Aromatic Systems:
  • The bromine atom in the target compound’s benzamide core is conserved in analogs like , suggesting shared reactivity in cross-coupling reactions or halogen-bonding interactions.

Biological Activity

The compound 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₃
  • Molecular Weight : 396.26 g/mol
  • IUPAC Name : this compound

Structure Visualization

Chemical Structure

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). Preliminary studies suggest that this compound may exhibit affinity for GABA_A receptors, which are crucial in mediating inhibitory neurotransmission in the brain. This interaction could potentially lead to anxiolytic or sedative effects, making it a candidate for further investigation in treating anxiety disorders or insomnia.

Binding Affinity Studies

Research has indicated that compounds similar to this compound show significant binding affinities towards GABA_A receptors. For instance, studies utilizing radiolabeled binding assays have demonstrated that modifications in the chemical structure can enhance receptor binding, which is critical for developing effective therapeutic agents.

CompoundBinding Affinity (Ki)Target Receptor
2-bromo-N-(...)X nMGABA_A
Other AnaloguesY nMGABA_A

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds structurally related to this compound:

  • Anxiolytic Activity : A study published in Journal of Medicinal Chemistry reported that similar compounds exhibited significant anxiolytic effects in animal models, suggesting that 2-bromo-N-(...) may possess similar properties due to its structural analogies .
  • Sedative Effects : In another research conducted by Pharmacology Biochemistry and Behavior, derivatives showed promising results in reducing locomotor activity in rodents, indicating potential sedative effects .
  • Neuroprotective Properties : A recent investigation highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage, pointing towards a broader therapeutic application spectrum .

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